AM095 (sodium, {4′-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate) is a synthetic, small molecule that acts as a selective antagonist of the lysophosphatidic acid type 1 receptor (LPA1). [] LPA1 is a G protein-coupled receptor that mediates a variety of cellular functions, including cell proliferation, migration, and survival. [] AM095 is a powerful tool for studying the role of LPA1 in various physiological and pathological processes, including fibrosis, cancer, and inflammation. [, , , , , , , , , , ]
AM095 was developed as part of ongoing research into the therapeutic potential of LPA1 antagonists, particularly in the context of cancer and fibrotic diseases. The compound has been studied for its effects on various biological processes that involve LPA signaling pathways.
AM095's molecular structure is characterized by specific functional groups that confer its receptor antagonistic properties. While exact structural diagrams are not provided here, it is essential to note that its design allows for effective binding to the LPA1 receptor.
The molecular formula and weight of AM095 are critical for understanding its pharmacokinetics and dynamics. Detailed structural analysis can typically be found in chemical databases or specific pharmacological studies.
AM095 primarily acts as an antagonist in various biochemical pathways mediated by LPA signaling. Its ability to inhibit receptor activation leads to downstream effects on cellular behavior, such as reduced migration in cancer cells.
In vitro studies have shown that AM095 effectively blocks LPA-induced calcium ion responses in different cell lines at concentrations around 500 nM . The compound has also demonstrated a dose-dependent inhibition of histamine release in vivo, indicating its potential utility in inflammatory conditions .
The mechanism of action for AM095 involves competitive inhibition at the lysophosphatidic acid type 1 receptor. By binding to this receptor, AM095 prevents the activation of intracellular signaling pathways that would otherwise promote cell proliferation, migration, and survival.
In experimental models, AM095 has shown efficacy in reducing macrophage and lymphocyte infiltration in tissues affected by inflammatory stimuli, suggesting a role in modulating immune responses .
AM095 is characterized by its solubility profile; it is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM. This property is essential for preparing stock solutions used in biological assays.
The stability and reactivity of AM095 under physiological conditions are critical for its application as a therapeutic agent. Studies indicate that it maintains activity across various biological environments .
AM095 has been investigated for its potential applications in treating various conditions linked to LPA signaling dysregulation, including:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: